Fmoc-2-fluoro-4-methoxy-L-phenylalanine
Description
Fmoc-2-fluoro-4-methoxy-L-phenylalanine is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position, a fluorine atom at the ortho (2nd) position, and a methoxy group at the para (4th) position on the phenyl ring. This dual substitution introduces steric and electronic effects that influence peptide conformation, stability, and interactions . Key properties include:
- Molecular Formula: C₂₅H₂₃NO₅
- Molecular Weight: 417.46 g/mol
- CAS Number: 77128-72-4
- IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-2-fluorophenyl)propanoic acid
Its synthesis involves selective protection/deprotection strategies to install the fluorine and methoxy groups while maintaining Fmoc compatibility.
Properties
Molecular Formula |
C25H22FNO5 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO5/c1-31-16-11-10-15(22(26)13-16)12-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21,23H,12,14H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
YCHZELUQZZQELX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
Starting Materials and Initial Protection
The synthesis typically begins with L-phenylalanine derivatives as the foundational scaffold. To prevent undesired side reactions during subsequent steps, the amino group is first protected. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced early due to its stability under acidic conditions and ease of removal during peptide elongation.
Procedure:
Fluorination Strategies
Introducing fluorine at the ortho position (C2) requires regioselective electrophilic or nucleophilic substitution. Two predominant methods are employed:
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable direct fluorination of aromatic rings. For example, Stille coupling using aryl halides and fluorinated organostannanes achieves high regioselectivity.
- Substrate : N-Boc-2-bromophenylalanine (89 ).
- Reagents : Pd(PPh₃)₂Cl₂ (5 mol%), DIBAL (10 mol%), zincate of Fmoc-3-iodo-L-alanine methyl ester (11 ).
- Conditions : THF/DMAC (1:1) at 65–70°C for 6 h.
- Outcome : o-Vinyl intermediate (90 ) is formed, which undergoes hydroboration to yield primary alcohol (91 ).
Electrophilic Fluorination
Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine via electrophilic aromatic substitution. This method is favored for its scalability and compatibility with electron-rich aromatic systems.
Key data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–85% | |
| Regioselectivity | >95% ortho preference |
Methoxylation at the Para Position
The introduction of a methoxy group at C4 is achieved through Ullmann-type coupling or nucleophilic aromatic substitution (SNAr).
Optimized protocol:
- Substrate : 2-fluoro-L-phenylalanine derivative.
- Reagents : CuI (catalyst), 1,10-phenanthroline (ligand), sodium methoxide.
- Conditions : DMSO at 110°C for 12 h.
- Yield : 70–80%.
Final Deprotection and Purification
After fluorination and methoxylation, the Fmoc group is retained, while other temporary protections (e.g., Boc, Trt) are removed.
Deprotection steps:
- Acidic conditions : TFA/H₂O (95:5) for Boc removal.
- Reductive conditions : H₂/Pd-C for benzyl ester cleavage.
Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients ensures >98% purity.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stille coupling | 80 | 95 | Moderate |
| Electrophilic fluorination | 75 | 97 | High |
| Ullmann methoxylation | 70 | 98 | High |
Industrial-Scale Production Insights
Process Intensification
Continuous-flow reactors are employed to enhance reaction kinetics and safety:
Challenges and Mitigation Strategies
Byproduct Formation
Issue : Competing meta-methoxylation (~15%).
Solution : Use bulky ligands (e.g., XPhos) to sterically hinder undesired sites.
Fluorine Leaching
Issue : Loss of fluorine during methoxylation.
Mitigation : Lower reaction temperature (90°C) and shorter duration (8 h).
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-fluoro-4-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Peptide Coupling: The Fmoc group allows for solid-phase peptide synthesis, where the compound is coupled with other amino acids to form peptides.
Common Reagents and Conditions
Fmoc Chloride: Used for the protection of the amino group.
Sodium Carbonate: Acts as a base in the protection reaction.
Tetrahydrofuran (THF): Common solvent used in the synthesis.
Major Products Formed
Fmoc-Protected Peptides: Major products formed during peptide synthesis.
Substituted Phenylalanine Derivatives: Products formed from substitution reactions.
Scientific Research Applications
Peptide Synthesis
Role in Peptide Construction
Fmoc-2-fluoro-4-methoxy-L-phenylalanine is primarily utilized as a building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), enabling the construction of complex peptide sequences with high purity and specificity. This capability is crucial for developing therapeutic peptides and studying protein interactions.
Case Study: Custom Peptide Development
Researchers have successfully synthesized custom peptides incorporating this compound, demonstrating its effectiveness in creating peptides with enhanced stability and bioactivity. These peptides have been explored for their potential in drug delivery systems and targeted therapies.
Drug Discovery
Enhancement of Pharmaceutical Compounds
The fluorinated nature of this compound contributes to the design of novel pharmaceutical agents by improving their metabolic stability and bioavailability. The incorporation of fluorine can significantly influence the pharmacokinetics of drug candidates, making them more effective against specific biological targets.
Example of Application
In drug discovery research, compounds derived from this compound have been investigated for their potential as enzyme inhibitors and therapeutic agents for conditions such as cancer and neurodegenerative diseases. The ability to modify the peptide structure allows researchers to optimize interactions with biological targets.
Bioconjugation
Facilitating Targeted Therapies
The Fmoc group not only protects the amino acid during synthesis but also serves as a versatile handle for bioconjugation. This property enables the attachment of various functional groups, such as fluorescent tags or drug moieties, to peptides, facilitating the development of targeted therapies and diagnostic tools.
Research Findings
Studies have shown that bioconjugates formed using this compound exhibit enhanced targeting capabilities in cellular models, making them promising candidates for precision medicine applications.
Research in Neuroscience
Investigating Neurotransmitter Systems
this compound is leveraged in neuroscience research to study neurotransmitter systems. Its unique properties allow for modifications that can influence receptor binding and activity, providing insights into brain function and potential therapeutic targets for neurological disorders.
Case Study: Neuroactive Peptides
In experimental studies, peptides containing this compound have been evaluated for their effects on neuronal activity, leading to discoveries about their role in modulating neurotransmitter release and synaptic plasticity.
Protein Engineering
Modification for Enhanced Stability
In protein engineering, this compound is used to modify proteins to improve their stability and activity. This modification is particularly important for developing biopharmaceuticals where enhanced stability can lead to better therapeutic outcomes.
Application Example
Research has indicated that proteins engineered with fluorinated amino acids exhibit improved resistance to proteolytic degradation, which is beneficial in therapeutic applications where prolonged activity is desired.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Peptide Synthesis | Key building block for constructing complex peptides | Custom peptide development |
| Drug Discovery | Enhances metabolic stability and bioavailability of drug candidates | Development of enzyme inhibitors |
| Bioconjugation | Facilitates attachment of functional groups for targeted therapies | Creation of fluorescently labeled peptides |
| Neuroscience Research | Investigates effects on neurotransmitter systems | Studies on neuroactive peptides |
| Protein Engineering | Modifies proteins to enhance stability and activity | Development of stable biopharmaceuticals |
Mechanism of Action
The mechanism of action of Fmoc-2-fluoro-4-methoxy-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules, making it a versatile tool in peptide synthesis .
Comparison with Similar Compounds
Structural and Substitutional Differences
The following table highlights key structural variations among Fmoc-2-fluoro-4-methoxy-L-phenylalanine and its analogs:
Note: CAS 352351-62-3 corresponds to Fmoc-2,4-dichloro-L-phenylalanine ; adjust as needed.
Physicochemical Properties
- Electronic Effects :
- The electron-withdrawing fluorine at C2 decreases electron density on the aromatic ring, while the methoxy group at C4 donates electrons via resonance. This combination may alter π-π stacking and hydrogen-bonding interactions in peptides .
- In contrast, Fmoc-4-(trifluoromethyl)-D-phenylalanine (4-CF₃) exhibits stronger electron-withdrawing effects, enhancing stability against enzymatic degradation .
- pKa Values : Predicted pKa for this compound is ~3.75 (based on analogs like Fmoc-4-(3-fluorophenyl)-L-phenylalanine, pKa 3.75±0.10) , slightly lower than unsubstituted Fmoc-L-phenylalanine (pKa ~4.3) due to fluorine’s inductive effects .
Commercial and Research Relevance
- Purity and Availability : this compound is commercially available at ≥95% purity (Thermo Scientific), comparable to analogs like Fmoc-4-methoxy-L-phenylalanine .
- Cost Considerations : Derivatives with complex substitutions (e.g., 4-NHBoc, 4-CF₃) are typically more expensive due to multi-step synthesis .
Biological Activity
Fmoc-2-fluoro-4-methoxy-L-phenylalanine (Fmoc-2F4MeO-Phe) is a fluorinated derivative of the amino acid phenylalanine, which has garnered attention in the fields of peptide synthesis and drug development due to its unique structural features. The incorporation of fluorine and methoxy groups into the phenylalanine backbone can significantly alter the biological activity, stability, and pharmacological properties of peptides synthesized from this compound.
Fmoc-2F4MeO-Phe has the following chemical characteristics:
- Molecular Formula : C25H23FNO4
- Molecular Weight : Approximately 419.45 g/mol
- Structure : The presence of a fluorine atom at the 2-position and a methoxy group at the 4-position on the phenyl ring enhances its lipophilicity and alters its interaction with biological targets.
Peptide Synthesis
Fmoc-2F4MeO-Phe is predominantly used in solid-phase peptide synthesis (SPPS). The fluorinated amino acids often exhibit enhanced binding affinities and selectivity for biological targets compared to their non-fluorinated counterparts. This property is crucial for developing peptides with improved pharmacokinetic profiles, making them more effective in therapeutic applications .
Drug Development
The unique structure of Fmoc-2F4MeO-Phe allows for targeted modifications in drug design. Studies have shown that fluorinated amino acids can influence protein folding, stability, and interactions with receptors, thereby enhancing the efficacy of peptide-based drugs. For instance, fluorination can lead to increased metabolic stability and altered enzymatic activity, which are desirable traits in drug candidates .
Case Study 1: Binding Affinity Enhancement
Research indicates that peptides incorporating Fmoc-2F4MeO-Phe demonstrate significantly higher binding affinities to specific receptors compared to those using standard phenylalanine. This was evidenced by comparative studies where fluorinated peptides showed improved interactions with G-protein coupled receptors (GPCRs), which are critical targets in drug discovery .
Case Study 2: Stability in Therapeutic Proteins
In a study focusing on peptide-based vaccines, it was found that incorporating Fmoc-2F4MeO-Phe into the peptide sequence resulted in increased shelf life and stability under various storage conditions. The enhanced hydrophobicity contributed to better membrane interactions, leading to improved bioavailability of the vaccine components .
Comparative Analysis of Fluorinated Phenylalanines
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Fmoc-2-fluoro-L-phenylalanine | Fluorination at 2-position | Commonly used in various peptide syntheses |
| N-Fmoc-3-fluoro-L-phenylalanine | Fluorination at 3-position | Exhibits different binding properties |
| N-Fmoc-a-methyl-L-phenylalanine | Methyl group at alpha position | Enhances hydrophobic interactions |
| This compound | Fluorination at 2-position, methoxy at 4-position | Potentially different biological activity |
The biological activity of Fmoc-2F4MeO-Phe can be attributed to several mechanisms:
- Increased Lipophilicity : The introduction of fluorine enhances the lipophilic character of peptides, facilitating better membrane permeability.
- Altered Conformational Dynamics : The unique arrangement of functional groups affects the conformational flexibility of peptides, influencing their interaction with target proteins.
- Enhanced Binding Affinity : Fluorinated amino acids can stabilize specific conformations that favor binding to receptors or enzymes, leading to improved therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
